An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylphenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(2-methylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, synthesis, and potential biological activities, presenting it in a format tailored for scientific and research applications.
Core Chemical Properties
2-(2-Methylphenyl)quinoline-4-carboxylic acid is a solid organic compound with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol . Key identification and structural details are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| CAS Number | 174636-85-2 | [1] |
| Molecular Formula | C₁₇H₁₃NO₂ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | Solid | |
| Melting Point | >220 °C (decomposition) | [1] |
| SMILES | CC1=C(C=CC=C1)C2=CC(C(O)=O)=C3C(C=CC=C3)=N2 | |
| InChI | 1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| InChIKey | YLQGICXPTGQXFS-UHFFFAOYSA-N |
Physicochemical Properties
Solubility:
pKa:
An experimental pKa value for 2-(2-methylphenyl)quinoline-4-carboxylic acid has not been identified in the surveyed literature. However, for a related derivative, 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, the pKa of the carboxylic acid group is expected to be in the range of 3.5-5.0, which is typical for aromatic carboxylic acids.[4] The electronic effects of substituents on the quinoline and phenyl rings will influence the precise pKa value.
Spectral Data
Detailed spectral data for 2-(2-methylphenyl)quinoline-4-carboxylic acid is limited. However, characteristic spectral features for quinoline-4-carboxylic acids and related compounds are well-documented.
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band between 2500 and 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.[5] For aromatic carboxylic acids, the C=O stretch is typically observed around 1710 cm⁻¹.[5][6] Additional characteristic bands include a C-O stretch between 1210 and 1320 cm⁻¹ and an O-H bend between 1395 and 1440 cm⁻¹.[6]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a quinoline-4-carboxylic acid derivative would be expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a signal for the methyl group protons, and a downfield signal for the acidic proton of the carboxylic acid group, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[5]
Mass Spectrometry:
The electron ionization mass spectrum of 2-substituted quinoline-4-carboxylic acids typically shows a prominent molecular ion peak.[7] Common fragmentation pathways include the loss of a carboxyl group (-COOH, 45 amu) and the loss of carbon dioxide (-CO₂, 44 amu).[7] For the para-isomer, 2-(4-methylphenyl)quinoline-4-carboxylic acid, the top three m/z peaks in its GC-MS spectrum are 263, 218, and 219.[8]
Experimental Protocols
Synthesis via Doebner Reaction:
The Doebner reaction is a widely used method for the synthesis of quinoline-4-carboxylic acids.[9] It is a one-pot, three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9][10]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 equivalent), 2-methylbenzaldehyde (1.1 equivalents), and a suitable solvent such as ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., trifluoroacetic acid).[10]
-
Initial Reaction: Stir the mixture at room temperature or gentle heat (e.g., 65 °C) for a period to allow for the formation of the Schiff base intermediate.[10]
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.5 to 2.0 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[11]
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.[11] The crude product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).[12] Alternatively, the crude product can be dissolved in an aqueous base (e.g., K₂CO₃ or NaHCO₃), filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.[10][11] Column chromatography can also be employed for further purification if necessary.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2-(2-methylphenyl)quinoline-4-carboxylic acid are not extensively reported, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has garnered significant attention in drug discovery.
Potential Therapeutic Areas:
-
Anticancer Activity: Several quinoline-4-carboxylic acid derivatives have been investigated as anticancer agents.[4] One of the notable mechanisms of action is the inhibition of histone deacetylases (HDACs).[13] HDAC inhibitors are a class of targeted cancer therapies that can induce cell cycle arrest and apoptosis in cancer cells.[13] The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" group for the design of novel HDAC inhibitors.[13]
-
Antileishmanial Activity: 2-Aryl-quinoline-4-carboxylic acid derivatives have been identified as a promising scaffold for the development of new treatments for leishmaniasis.[14]
-
Anti-inflammatory and Antimicrobial Activity: The quinoline-4-carboxylic acid core is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[15]
STAT3 Signaling Pathway Inhibition:
A significant area of research for quinoline-4-carboxylic acid derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] Constitutive activation of STAT3 is a key factor in the development and progression of many human cancers.[10] Quinoline-4-carboxylic acid derivatives can be designed to bind to the SH2 domain of the STAT3 monomer, thereby preventing its dimerization and subsequent translocation to the nucleus. This, in turn, inhibits the transcription of downstream target genes that are crucial for tumor cell proliferation and survival.[10]
This guide provides a summary of the currently available technical information on 2-(2-methylphenyl)quinoline-4-carboxylic acid. Further experimental investigation is warranted to fully elucidate its chemical properties and biological potential.
References
- 1. 2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXYLIC ACID | 174636-85-2 [chemicalbook.com]
- 2. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buy 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | 667437-81-2 [smolecule.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chempap.org [chempap.org]
- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
